7-O-Demethyl Cypher

Description

Properties

CAS No. |

151519-50-5 |

|---|---|

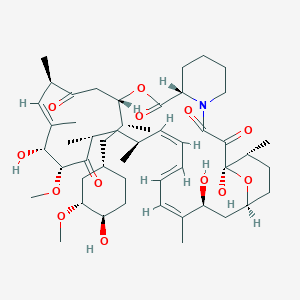

Molecular Formula |

C50H77NO13 |

Molecular Weight |

900.1 g/mol |

IUPAC Name |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18,30-trihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

InChI |

InChI=1S/C50H77NO13/c1-29-15-11-10-12-16-30(2)40(53)27-37-20-18-35(7)50(60,64-37)47(57)48(58)51-22-14-13-17-38(51)49(59)63-42(32(4)25-36-19-21-39(52)43(26-36)61-8)28-41(54)31(3)24-34(6)45(56)46(62-9)44(55)33(5)23-29/h10-12,15-16,24,29,31-33,35-40,42-43,45-46,52-53,56,60H,13-14,17-23,25-28H2,1-9H3/b12-10+,15-11-,30-16+,34-24+/t29-,31-,32-,33-,35-,36+,37+,38+,39-,40+,42+,43-,45-,46+,50-/m1/s1 |

InChI Key |

ZHYGVVKSAGDVDY-XVUBMCGISA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)O |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)O |

Appearance |

Solid powder |

Purity |

~80% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Novolimus; CJ-12263; CJ 12263; CJ12263; 7-O-Demethyl Cypher; 7-O-Demethyl Rapammune; 7-O-Demethyl Sirolimus; 7-O-Demethyl Rapamycin; |

Origin of Product |

United States |

Mechanisms of Action and Molecular Interactions

Intracellular Binding Partners

The activity of 7-O-Demethyl Rapamycin (B549165) is not intrinsic but is initiated by its binding to a specific intracellular receptor. This initial interaction is a prerequisite for its downstream effects.

Upon entering the cell, 7-O-Demethyl Rapamycin binds with high affinity to the FK506-Binding Protein 12 (FKBP12). nih.gov FKBP12 is an abundant, 12 kDa cytosolic protein that belongs to the immunophilin family of proteins, which possess peptidyl-prolyl isomerase activity. nih.govnih.gov The binding of rapamycin and its analogs to FKBP12 is a critical first step for their immunosuppressive and antiproliferative functions. nih.govnih.gov This interaction occurs within a hydrophobic binding pocket of the FKBP12 protein. researchgate.net

The binding of 7-O-Demethyl Rapamycin to FKBP12 results in the formation of a stable binary complex. nih.govnih.gov This drug-protein complex is the biologically active entity. researchgate.net The formation of this complex induces a conformational change that creates a new composite surface. This new surface is specifically recognized by the ultimate target of the compound, the mTOR protein. nih.gov It is this FKBP12-compound complex, rather than the compound alone, that effectively binds to and inhibits the mTOR kinase. researchgate.net Studies on rapamycin have shown that the affinity of the FKBP12-rapamycin complex for its target is significantly higher than that of rapamycin alone. researchgate.net

Inhibition of the Mammalian Target of Rapamycin (mTOR) Pathway

The primary molecular target of the 7-O-Demethyl Rapamycin-FKBP12 complex is the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase. nih.govnih.gov mTOR acts as a central regulator, integrating signals from growth factors, nutrients, and cellular energy status to control fundamental cellular processes like growth, proliferation, and metabolism. nih.govyoutube.com mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). nih.govnih.gov

7-O-Demethyl Rapamycin, like other rapamycin analogs (rapalogs), functions as a highly specific allosteric inhibitor of mTORC1. nih.govnih.gov The FKBP12-compound complex binds to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein, which is a component of mTORC1. nih.gov This binding does not directly obstruct the kinase active site but interferes with the association of mTORC1 with its substrates, thereby preventing their phosphorylation. nih.gov

In contrast, mTORC2 is generally considered resistant to acute inhibition by rapamycin and its derivatives. nih.govfao.org The FRB domain within the mTORC2 complex appears to be inaccessible to the FKBP12-rapalog complex. nih.gov However, some studies have indicated that chronic or long-term treatment with rapalogs can lead to the disruption of mTORC2 assembly and function in certain cell types, which may account for some of the metabolic side effects observed with this class of drugs. researchgate.net Therefore, the primary and immediate effect of 7-O-Demethyl Rapamycin is the selective inhibition of mTORC1 signaling.

| Feature | mTORC1 | mTORC2 |

| Sensitivity to 7-O-Demethyl Rapamycin | Sensitive (acutely inhibited) | Generally Insensitive (inhibition may occur with chronic exposure in some cell types) |

| Mechanism of Inhibition | Allosteric inhibition via binding of the FKBP12-compound complex to the FRB domain | Not directly inhibited; long-term treatment may disrupt complex assembly |

| Key Functions | Regulation of protein synthesis, cell growth, autophagy | Regulation of cell survival, metabolism, and cytoskeleton organization |

The inhibition of mTORC1 by the 7-O-Demethyl Rapamycin-FKBP12 complex disrupts the phosphorylation and activation of several key downstream effector proteins, leading to the suppression of cell growth and proliferation. nih.gov

One of the most well-characterized downstream targets of mTORC1 is the p70 S6 Kinase (p70S6K). nih.govnih.gov In its active state, mTORC1 directly phosphorylates p70S6K on specific threonine residues (such as Thr389), leading to its activation. nih.gov Activated p70S6K then phosphorylates several substrates, including the 40S ribosomal protein S6, which promotes the translation of specific mRNAs that encode for components of the translational machinery, thereby boosting protein synthesis and facilitating cell growth. nih.govfrontiersin.org

By inhibiting mTORC1, 7-O-Demethyl Rapamycin prevents the phosphorylation and activation of p70S6K. nih.gov This leads to a significant reduction in protein synthesis and ultimately results in the arrest of the cell cycle, typically in the G1 phase. nih.gov The phosphorylation status of p70S6K and its substrate S6 are frequently used as reliable biomarkers for assessing the activity of mTORC1 and the effectiveness of mTOR inhibitors like 7-O-Demethyl Rapamycin. nih.gov

| Target Molecule | Effect of 7-O-Demethyl Rapamycin | Consequence |

| FKBP12 | Binding | Formation of the active drug-protein complex |

| mTORC1 | Allosteric Inhibition | Blockade of downstream signaling |

| p70 S6 Kinase (p70S6K) | Decreased Phosphorylation/Inactivation | Inhibition of protein synthesis and cell growth |

Research on Novolimus, another name for 7-O-Demethyl Rapamycin, has demonstrated its high potency. In vitro studies have shown it to inhibit human smooth muscle cells with a half-maximal inhibitory concentration (IC50) comparable to that of sirolimus.

| Compound | Target | IC50 |

| Novolimus (7-O-Demethyl Rapamycin) | Human Smooth Muscle Cell Proliferation | 0.5 nM |

| Sirolimus (Rapamycin) | Human Smooth Muscle Cell Proliferation | ~0.5 nM |

Regulation of Downstream Signaling Molecules

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1) Phosphorylation

Inhibition of mTORC1 by the 7-O-Demethyl Rapamycin-FKBP12 complex directly impacts the phosphorylation state of the Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1). nih.govresearchgate.net 4E-BP1 is a translational repressor that, in its hypophosphorylated state, binds to the eukaryotic translation initiation factor 4E (eIF4E). This interaction prevents eIF4E from assembling into the eIF4F complex, a critical step for the initiation of cap-dependent translation.

Under normal growth conditions, mTORC1 phosphorylates 4E-BP1, leading to its dissociation from eIF4E and allowing translation to proceed. nih.gov Treatment with Rapamycin, and by extension 7-O-Demethyl Rapamycin, blocks this phosphorylation. nih.gov This leads to an accumulation of the active, hypophosphorylated form of 4E-BP1, which then sequesters eIF4E, thereby inhibiting cap-dependent translation. nih.govembopress.org This dephosphorylation and subsequent activation of 4E-BP1 is a key event through which Rapamycin and its analogs exert their antiproliferative effects. nih.govnih.gov

Table 1: Effect of mTORC1 Inhibition on Key Protein Phosphorylation

| Protein | State upon mTORC1 Inhibition | Consequence |

|---|---|---|

| 4E-BP1 | Dephosphorylated (Activated) | Binds to eIF4E, inhibiting cap-dependent translation. nih.gov |

| S6K1 | Dephosphorylated (Inactivated) | Reduces protein synthesis and cell growth. drugs.com |

Impact on Protein Synthesis and Translation Initiation

The inhibition of mTORC1 by 7-O-Demethyl Rapamycin has profound effects on protein synthesis, primarily by disrupting the initiation phase of translation.

The primary mechanism by which protein synthesis is curtailed is through the inhibition of 5' cap-dependent translation. nih.govembopress.org This mode of translation initiation is essential for the majority of eukaryotic mRNAs, which possess a 7-methylguanosine (B147621) cap at their 5' end. The recruitment of the translational machinery to this cap structure is a rate-limiting step. By preventing the phosphorylation of 4E-BP1, 7-O-Demethyl Rapamycin ensures that eIF4E remains bound and inactive, effectively blocking the initiation of cap-dependent translation for a large subset of cellular mRNAs. nih.govembopress.org

The assembly of the eIF4F complex is a critical event in translation initiation, bringing together the cap-binding protein eIF4E, the scaffolding protein eIF4G, and the RNA helicase eIF4A. nih.gov The mTORC1-mediated phosphorylation of 4E-BP1 is a prerequisite for the release of eIF4E, allowing it to bind to eIF4G and form the active eIF4F complex. researchgate.netnih.gov Inhibition of mTORC1 by Rapamycin has been shown to prevent the assembly of the eIF4G-eIF4E complex. nih.gov Consequently, 7-O-Demethyl Rapamycin, through the same mechanism, disrupts the formation of this essential complex, thereby impeding the recruitment of ribosomes to mRNA and halting protein synthesis. nih.govresearchgate.net

The interaction between components of the translation initiation machinery is also regulated by phosphorylation events downstream of mTOR. Rapamycin-sensitive phosphorylation of eIF4G has been observed, suggesting that mTORC1 activity can influence the conformation and interactions of this scaffolding protein. nih.gov While direct effects on eIF4G stability (i.e., its degradation rate) are less clearly defined, the inhibition of mTORC1 does prevent the phosphorylation of eIF4G at specific sites (like Ser1108), which is believed to decrease the formation of the active eIF4F complex. nih.govnih.gov This modulation of eIF4G's phosphorylation status, rather than its stability, is a key consequence of mTOR inhibition.

Table 2: Research Findings on the Impact of mTOR Inhibition on Translation Initiation

| Component/Process | Effect of mTOR Inhibition by Rapamycin/Derivatives | Supporting Evidence |

|---|---|---|

| 5' Cap-Dependent Translation | Inhibited | Reduced translation of capped mRNAs in treated cells. nih.govembopress.org |

| eIF4F Complex Assembly | Prevented | Decreased association of eIF4G with eIF4E. nih.gov |

| eIF4G Phosphorylation | Decreased | Prevention of feeding-induced phosphorylation at Ser1108. nih.gov |

Cell Cycle Progression Modulation

The antiproliferative effects of 7-O-Demethyl Rapamycin are directly linked to its ability to modulate the cell cycle, specifically by inducing an arrest in the G1 phase. nih.gov

Induction of G1/S Phase Transition Arrest

A hallmark of mTOR inhibition by Rapamycin and its analogs is the blockage of the cell cycle at the G1/S transition point. nih.govdrugs.comnih.gov This arrest prevents cells from entering the S phase, during which DNA replication occurs, thereby halting proliferation. The G1 arrest is a downstream consequence of the inhibition of protein synthesis, particularly of proteins crucial for cell cycle progression, such as Cyclin D1. nih.govresearchgate.net

Studies on Rapamycin show that it delays the accumulation of Cyclin D1 mRNA and accelerates the degradation of Cyclin D1 protein. nih.govresearchgate.net This reduction in Cyclin D1 levels leads to impaired formation of active complexes with cyclin-dependent kinase 4 (Cdk4). nih.gov This, in turn, affects the phosphorylation of the retinoblastoma protein (Rb), a key regulator of the G1/S checkpoint. nih.gov Inhibition of Rb phosphorylation is a critical event in the G1 arrest caused by high doses of rapamycin. nih.gov Therefore, 7-O-Demethyl Rapamycin is understood to halt cell proliferation by preventing the synthesis of key regulatory proteins required for the transition from the G1 to the S phase of the cell cycle. nih.gov

Promotion of a G0 Phase-Like Phenotype

The inhibition of mTOR signaling by Rapamycin is known to induce a state of cellular quiescence, often referred to as a G0 phase-like phenotype. This is a state where cells exit the active cell division cycle and enter a reversible state of growth arrest.

Studies, primarily in yeast, have demonstrated that Rapamycin treatment leads to a transcriptional program characteristic of entry into the G0 stationary phase. nih.govnih.gov This involves the repression of genes required for cell growth and proliferation. In mammalian cells, the suppression of mTORC1 activity by Rapamycin mimics a state of nutrient deprivation, a key signal for cells to enter G0. While direct studies on 7-O-Demethyl Rapamycin are lacking, its structural similarity to Rapamycin strongly suggests it would promote a similar G0-like state by inhibiting mTOR and thereby arresting cell cycle progression. The visible characteristics of this phenotype often include a reduction in cell size and a halt in proliferation.

Effects on Cyclin-Dependent Kinase (CDK) Activity

The progression through the cell cycle is orchestrated by the sequential activation of Cyclin-Dependent Kinases (CDKs), which are themselves regulated by binding to their cyclin partners. Rapamycin's inhibition of mTORC1 has profound effects on the expression and activity of these key cell cycle regulators, ultimately leading to a G1 phase arrest.

Key Research Findings on Rapamycin's Effects on CDK Activity:

Downregulation of Cyclins: Rapamycin treatment has been shown to decrease the levels of several key cyclins required for G1 phase progression and entry into the S phase. This includes a reduction in the mRNA and protein levels of Cyclin D1. nih.gov The stability of the Cyclin D1 protein is also reportedly diminished. nih.gov Furthermore, the expression of other cyclins such as Cyclin A and Cyclin B can also be suppressed.

Inhibition of CDK Activity: The reduction in cyclin levels directly impacts the activity of their partner CDKs. The formation of active Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes is impaired following Rapamycin treatment. nih.gov This prevents the phosphorylation of crucial substrates, most notably the retinoblastoma protein (Rb). Hypophosphorylated Rb remains active and sequesters the E2F transcription factor, thereby blocking the expression of genes necessary for S phase entry.

Modulation of CDK Inhibitors: The activity of CDKs is also negatively regulated by CDK inhibitors (CKIs). Rapamycin has been shown to influence the localization and activity of the CKI p27Kip1. By inhibiting the formation of Cyclin D-CDK4 complexes, Rapamycin can lead to the redistribution of p27Kip1 to inhibit Cyclin E-CDK2 complexes, further enforcing the G1 arrest.

Disruption of Protein Complexes: Research has indicated that Rapamycin and its derivatives can disrupt the formation of quaternary protein complexes containing Cyclin D1, CDK2, p21, and Proliferating Cell Nuclear Antigen (PCNA). nih.govaacrjournals.orgaacrjournals.org The disruption of these complexes is correlated with the antiproliferative effects of these compounds.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on "7-O-Demethyl Rapamycin" that adheres to the strict and detailed outline provided. The publicly accessible information on this specific chemical compound is insufficient to produce thorough, informative, and scientifically accurate content for the requested sections and subsections.

Current knowledge is limited to the following points:

Derivative and Metabolite: 7-O-Demethyl Rapamycin (also known as 7-O-Desmethyl Sirolimus) is recognized as a derivative and a metabolite of the well-studied immunosuppressant Rapamycin (Sirolimus).

General Activities: Chemical suppliers note that the compound possesses general antifungal, immunosuppressant, and tumor cell growth-inhibiting properties. However, these claims are not substantiated by detailed, publicly available research studies, data tables, or in-depth findings.

Lack of Specific Data: There is a significant absence of specific research data concerning the biological activities and cellular responses of 7-O-Demethyl Rapamycin. No detailed studies were found that specifically investigate its:

Immunomodulatory effects on lymphocyte activation and proliferation.

Inhibition of cytokine-driven immune responses.

Impact on antibody production.

Attenuation of inflammatory responses.

Anti-proliferative activities against mammalian cells.

A study on various C-7 modified analogs of Rapamycin indicated that changes at this position could significantly alter biological potency, even while maintaining binding affinity to the FKBP12 protein. This suggests that the biological activities of 7-O-Demethyl Rapamycin cannot be assumed to be identical to those of its parent compound, Rapamycin.

Due to the strict instructions to focus solely on 7-O-Demethyl Rapamycin and not to introduce information outside the explicit scope, using the extensive data available for Rapamycin as a substitute would be a violation of the user's request. Therefore, the creation of a detailed and scientifically accurate article as outlined is not feasible at this time.

Biological Activities and Cellular Responses

Anti-proliferative Activities

Induction of Apoptosis in Specific Cell Line Models

While 7-O-Demethyl Rapamycin (B549165) is recognized for its biological activities, specific studies detailing its direct induction of apoptosis in various cell line models are not extensively documented in the provided research. However, the mechanism of its parent compound, Rapamycin, is well-elucidated. Rapamycin has been shown to induce apoptosis in several human cancer cell lines, although this often requires higher, micromolar concentrations compared to the nanomolar concentrations needed to suppress S6 kinase phosphorylation nih.gov.

The apoptotic effect of Rapamycin is linked to the suppression of 4E-BP1 phosphorylation, which leads to the inactivation of the eukaryotic translation initiation factor eIF4E nih.gov. Research indicates that the apoptotic programs activated by Rapamycin occur specifically after cells have transitioned from the G1 to the S-phase of the cell cycle nih.govmerckmillipore.com. In cell lines such as the MDA-MB-231 breast cancer line, Rapamycin-induced apoptosis is significantly enhanced when cells are arrested in the S-phase nih.gov. In contrast, MCF-7 breast cancer cells have shown resistance to Rapamycin-induced apoptosis, which is correlated with a hyperphosphorylation of Akt at the S473 residue nih.gov.

Studies on oral cancer cells (Ca9-22) demonstrated that Rapamycin treatment increased the percentage of apoptotic cells from 13% in untreated cells to 41.8% when exposed to a 20 μM concentration frontiersin.org. This was accompanied by the activation of caspase-9 and caspase-3, key executioners of the apoptotic pathway frontiersin.org.

Table 1: Effect of Rapamycin on Apoptosis in Cancer Cell Lines

| Cell Line | Concentration | Apoptotic Effect | Mechanism |

|---|---|---|---|

| MDA-MB-231 | High (µM) | Induces apoptosis nih.gov | Occurs in S-phase; linked to suppression of 4E-BP1 phosphorylation nih.gov |

| MCF-7 | High (µM) | Resistant to apoptosis | Correlated with hyperphosphorylation of Akt (S473) nih.gov |

| Ca9-22 | 20 µM | Increased apoptotic cells to 41.8% frontiersin.org | Activation of caspase-9 and caspase-3 frontiersin.org |

Effects on Tumor Cell Growth in Preclinical Research

7-O-Demethyl Rapamycin, a derivative of Rapamycin, is noted to possess useful tumor cell growth-inhibiting activity medchemexpress.comglpbio.com. Its parent compound, Rapamycin, is widely recognized as an anti-cancer molecule that inhibits the growth of tumors by targeting the mTOR signaling pathway frontiersin.org. The mTOR pathway is frequently dysregulated in cancer, contributing to uncontrolled cell proliferation frontiersin.org.

Rapamycin has demonstrated the ability to inhibit the proliferation of various tumor cells, including endometrial and breast cancer frontiersin.orgnih.gov. Its mechanism involves inhibiting cell cycle progression, particularly the transition from G1 to S phase, by targeting key effectors like S6K1, 4E-BP1, and cyclin D1 frontiersin.org. In preclinical models, Rapamycin has been shown to slow down or prevent cell division and suppress tumor angiogenesis frontiersin.orgnih.govsciencedaily.com. For instance, in certain B-cell lymphoma cell lines, Rapamycin demonstrated an ability to inhibit cell growth over a 96-hour period researchgate.net.

Antifungal Properties

7-O-Demethyl Rapamycin is characterized as having antifungal activity medchemexpress.comglpbio.com. This aligns with the known properties of Rapamycin and its analogues, which have been investigated for their potential against various fungal pathogens nih.gov. Rapamycin is highly effective at inhibiting the growth of yeast and mold strains, including Candida albicans, Saccharomyces cerevisiae, and Fusarium oxysporum nih.gov. Studies have shown that Rapamycin and its derivatives can be more active than Amphotericin B against certain fungi nih.gov. The development of Rapamycin-analogues aims to reduce the immunosuppressive activity of the parent compound while retaining potent antifungal effects researchgate.net.

Regulation of Autophagy Processes

As a derivative of Rapamycin, 7-O-Demethyl Rapamycin's activity is intrinsically linked to the mTOR pathway, a central regulator of autophagy umn.edu. Rapamycin is a well-established inducer of autophagy nih.gov. It functions by inhibiting the mTORC1 complex, which in turn de-represses the ULK1 complex, a key initiator of the autophagic process nih.govnih.gov.

In preclinical studies, Rapamycin-induced autophagy has been shown to have a protective role in various contexts. For example, in a model of osteoarthritis, Rapamycin treatment activated autophagy, as indicated by an increase in the autophagy marker LC3, which was associated with reduced cartilage degradation nih.gov. In oral cancer cells, Rapamycin was found to promote autophagy, which, in conjunction with increased oxidative stress, contributed to cell death frontiersin.orgnih.gov. Specifically, a 20 µM concentration of Rapamycin increased autophagy from 5.9% in untreated Ca9-22 cells to 32.9% nih.gov.

Influence on Oxidative Stress Pathways

The influence of 7-O-Demethyl Rapamycin on oxidative stress pathways is understood through the actions of Rapamycin. The effects of Rapamycin on oxidative stress appear to be context-dependent. In some cancer cells, it promotes oxidative stress, while in others, it enhances antioxidant responses.

In human gingival carcinoma cells (Ca9-22), Rapamycin treatment led to a significant induction of mitochondrial reactive oxygen species (ROS) frontiersin.orgnih.gov. The percentage of ROS-producing cells increased from 17.6% in controls to 66.1% in cells treated with 20 μM of Rapamycin frontiersin.org. This increase in oxidative stress was linked to DNA damage and the induction of apoptosis and autophagy frontiersin.org. Similarly, in MCF-7 and MDA-MB-231 breast cancer cell lines, Rapamycin was found to induce oxidative stress brieflands.com.

Conversely, other studies have shown that Rapamycin can bolster cellular defenses against oxidative stress. In adult stem cells, Rapamycin was found to upregulate the expression of numerous oxidative stress response genes, including superoxide (B77818) dismutase 1 and glutathione (B108866) reductase nih.gov. Furthermore, in human skin fibroblasts, Rapamycin pretreatment was shown to protect against H2O2-induced oxidative damage by reducing intracellular peroxidation and enhancing the activity of antioxidant enzymes nih.gov.

Table 2: Influence of Rapamycin on Oxidative Stress

| Cell/Tissue Type | Effect | Key Findings |

|---|---|---|

| Ca9-22 Oral Cancer Cells | Pro-oxidant | Increased mitochondrial ROS production by up to 66.1% frontiersin.org |

| MCF-7 & MDA-MB-231 Breast Cancer Cells | Pro-oxidant | Potential to induce oxidative stress brieflands.com |

| Adult Spermatogonial Stem Cells | Antioxidant Response | Upregulated expression of oxidative stress response genes nih.gov |

| Human Skin Fibroblasts | Protective | Reduced H2O2-induced peroxidation; enhanced antioxidant enzymes nih.gov |

Epigenetic Modifications

Perturbations in Histone Methylation Patterns (e.g., H3K27me3)

The inhibition of the mTOR pathway by Rapamycin and its derivatives can lead to significant, selective perturbations in histone methylation patterns. A paradoxical effect has been observed where both the activation and inhibition of mTOR signaling result in an increased level of the repressive histone mark H3K27me3 (trimethylation of lysine (B10760008) 27 on histone H3) nih.govresearchgate.netresearchgate.net. Other histone marks, such as H3K4me3 and H3K9me3, appear largely unaffected by mTOR modulation nih.gov.

In the context of mTORC1 activation, the increase in H3K27me3 is mediated by an increase in the protein levels of the histone methyltransferase EZH2 nih.govresearchgate.net. Conversely, when mTOR is inhibited by compounds like Rapamycin, the induction of H3K27me3 occurs alongside a reduction in EZH2 and an increase in EZH1 protein levels nih.govresearchgate.net. This suggests that mTOR signaling influences the epigenetic landscape through distinct mechanisms depending on its activity state.

Furthermore, in the context of aging, research in mouse brains has shown that age-related decreases in H3K27me3 levels can be partially restored by Rapamycin treatment, pointing to a role for mTOR signaling in the epigenetic regulation of aging oncotarget.com.

Regulation of Histone Methyltransferases by 7-O-Demethyl Rapamycin Stymied by Lack of Direct Research

An extensive review of scientific literature reveals a significant gap in the understanding of how 7-O-Demethyl Rapamycin, a derivative of the well-known mTOR inhibitor Rapamycin, specifically regulates the histone methyltransferases EZH1 and EZH2. Despite the established connection between the mTOR signaling pathway and epigenetic modifications, direct research on the effects of 7-O-Demethyl Rapamycin on EZH1/2 is not available in the public domain.

Histone methyltransferases, such as EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2), are crucial enzymes in the regulation of gene expression. They are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). This specific histone modification is a hallmark of transcriptionally silenced chromatin, playing a vital role in cellular processes like differentiation, proliferation, and development.

Research on the parent compound, Rapamycin, and other inhibitors of the mTOR pathway has demonstrated a complex interplay with the PRC2 complex. Studies have shown that mTOR inhibition can lead to an increase in the global levels of H3K27me3. This effect is paradoxically also observed with mTOR activation, suggesting a highly context-dependent regulatory mechanism. The inhibition of mTOR has been linked to a decrease in EZH2 protein levels, alongside a compensatory increase in EZH1 levels. This shift in the EZH1/EZH2 ratio appears to be a key factor in the observed increase in H3K27me3 and is correlated with the anti-proliferative effects of mTOR inhibitors.

Given that 7-O-Demethyl Rapamycin is a close structural analog of Rapamycin and also functions as an mTOR inhibitor, it is plausible that it exerts a similar influence on EZH1 and EZH2. However, without direct experimental evidence, any such assertion remains speculative. The precise molecular interactions and downstream cellular responses of 7-O-Demethyl Rapamycin with respect to histone methyltransferases have not been elucidated.

Consequently, a detailed account of the biological activities and cellular responses of 7-O-Demethyl Rapamycin concerning the regulation of EZH1/2 cannot be provided at this time. Future research is necessary to investigate the specific epigenetic effects of this compound and to determine if it modulates the activity of histone methyltransferases in a manner analogous to its parent compound, Rapamycin.

Table 1: Investigated Compounds

Preclinical Research Models and Methodologies

In Vitro Cellular Studies

In vitro studies are fundamental to understanding the cellular and molecular mechanisms of action of 7-O-Demethyl Rapamycin (B549165). These studies utilize cultured cells to assess the compound's effects on proliferation, survival, and specific signaling pathways in a controlled environment.

Cell Culture Models for Proliferation and Viability Assays

A variety of human cell lines are employed to investigate the anti-proliferative effects of mTOR inhibitors. The choice of cell model often depends on the therapeutic area of interest, such as oncology or immunology. The impact on cell proliferation and viability is quantified using several established assays. nih.govportlandpress.comresearchgate.netekb.egfrontiersin.orgnih.govresearchgate.net

Commonly used methods include colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells. nih.govresearchgate.netresearchgate.net Other techniques involve direct cell counting using trypan blue exclusion to differentiate viable from non-viable cells, and the use of DNA-intercalating dyes like Hoechst stain to observe nuclear morphology and cell number. ekb.egfrontiersin.org For instance, studies on Rapamycin have shown a dose- and time-dependent inhibition of proliferation in various cancer cell lines, including breast cancer (MCF-7), neuroblastoma (SK-N-SH), and urothelial carcinoma (T24, J82). nih.govportlandpress.comnih.gov

| Cell Line Model | Cancer Type | Assay Used to Measure Proliferation/Viability |

| MCF-7 | Breast Cancer | MTT Assay, Trypan Blue Exclusion, Cell Counting |

| Ca9-22 | Oral Cancer | MTT Assay, LDH Assay, Hoechst Staining |

| SK-N-SH, SH-SY5Y | Neuroblastoma | CCK-8 Assay |

| Urothelial Carcinoma Cells (J82, T24, RT4) | Bladder Cancer | BrdU Incorporation Assay |

| Nara-H | Sarcoma | CellTiter 96 AQueous One Solution Cell Proliferation Assay |

Techniques for Apoptosis Detection

Apoptosis, or programmed cell death, is a key outcome investigated for anti-cancer agents. Several robust methods are available to detect and quantify apoptosis in cell cultures following treatment. These techniques identify hallmark features of the apoptotic process, from early membrane changes to late-stage DNA fragmentation. sigmaaldrich.com

Early-stage apoptosis is often detected using Annexin V staining. In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V. rjlbpcs.com This is often used in conjunction with a viability dye like propidium (B1200493) iodide (PI) in flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. rjlbpcs.com

Late-stage apoptosis is characterized by DNA fragmentation, which can be detected by the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay. sigmaaldrich.comnih.gov The TUNEL assay identifies DNA strand breaks by labeling the free 3'-OH termini with modified nucleotides. sigmaaldrich.com Analysis of the cell cycle using PI staining and flow cytometry can also indicate apoptosis through the appearance of a "sub-G1" peak, which represents cells with fragmented DNA. portlandpress.com

| Technique | Principle | Stage of Apoptosis Detected |

| Annexin V/Propidium Iodide (PI) Staining | Detects externalization of phosphatidylserine and loss of membrane integrity. | Early (Annexin V positive, PI negative) and Late (Annexin V positive, PI positive). |

| TUNEL Assay | Labels nicked ends of fragmented DNA, a hallmark of late-stage apoptosis. sigmaaldrich.com | Late. |

| Caspase Activity Assays | Measures the activity of executioner caspases (e.g., Caspase-3, -9) that are activated during apoptosis. frontiersin.org | Mid to Late. |

| Sub-G1 Peak Analysis (Flow Cytometry) | Quantifies cells with a DNA content less than that of G1 phase cells, indicative of DNA fragmentation. portlandpress.com | Late. |

| Hoechst Staining | A fluorescent nuclear stain used to visualize chromatin condensation and nuclear fragmentation via microscopy. frontiersin.org | Mid to Late. |

Immunofluorescence Staining and Western Blotting for Molecular Analysis

To dissect the molecular consequences of mTOR inhibition, researchers use immunofluorescence and Western blotting to visualize and quantify changes in key proteins.

Immunofluorescence staining allows for the visualization of protein localization and expression within cells. A key application in the context of mTOR inhibitors is monitoring autophagy, a cellular recycling process negatively regulated by mTORC1. bio-rad-antibodies.com Upon mTORC1 inhibition, the protein LC3 (Microtubule-associated protein 1A/1B-light chain 3) is processed from LC3-I to LC3-II and recruited to autophagosome membranes, forming distinct puncta. nih.gov Immunostaining for LC3 can reveal the formation of these puncta, providing a visual indicator of autophagy induction. nih.govresearchgate.netmdpi.com

Western blotting is a cornerstone technique for quantifying the levels and activation state of specific proteins. For an mTOR inhibitor like 7-O-Demethyl Rapamycin, Western blot analysis is crucial for confirming target engagement. This is typically done by measuring the phosphorylation status of downstream mTORC1 substrates, such as ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.govresearchgate.netresearchgate.netnih.gov A decrease in the phosphorylated forms of these proteins (e.g., p-S6K, p-4E-BP1) serves as a direct biomarker of mTORC1 inhibition. researchgate.netnih.gov This technique is also used to measure changes in proteins involved in apoptosis (e.g., cleaved PARP) and autophagy (e.g., LC3-I to LC3-II conversion, p62/SQSTM1 degradation). researchgate.net

Quantitative Assays for Oxidative Stress Markers

The mTOR pathway is linked to cellular metabolism and redox balance. Therefore, assessing the impact of its inhibitors on oxidative stress is a key area of investigation. This involves measuring both the levels of reactive oxygen species (ROS) and the resulting oxidative damage to cellular components.

ROS levels can be quantified in live cells using fluorescent probes and flow cytometry. frontiersin.org For example, MitoSOX is used to specifically detect mitochondrial superoxide (B77818), while other general ROS indicators are also available. frontiersin.org

Oxidative damage is often assessed by measuring the products of lipid peroxidation and protein oxidation. Malondialdehyde (MDA) is a common marker of lipid peroxidation and can be quantified using assays like the TBARS (Thiobarbituric Acid Reactive Substances) assay. researchgate.netspandidos-publications.com Protein carbonyl levels are a marker of protein oxidation. researchgate.net Additionally, the cell's antioxidant capacity can be evaluated by measuring levels of key antioxidants like glutathione (B108866) (GSH) or the total antioxidant capacity of cell lysates. spandidos-publications.comresearchgate.net Studies with Rapamycin have shown it can modulate these markers, for instance by increasing the expression of antioxidant response genes like superoxide dismutase 1 (Sod1) and glutathione reductase (Gsr). nih.gov

| Assay | Marker Measured | Biological Significance |

| Flow Cytometry with ROS-sensitive dyes (e.g., MitoSOX) | Reactive Oxygen Species (ROS), specifically mitochondrial superoxide. frontiersin.org | Direct measure of cellular oxidative stress. |

| TBARS Assay | Malondialdehyde (MDA), a product of lipid peroxidation. researchgate.net | Indicates oxidative damage to lipids. |

| Protein Carbonyl Assay | Carbonyl groups on proteins. | Indicates oxidative damage to proteins. |

| GSH Assay | Glutathione, a major cellular antioxidant. spandidos-publications.com | Measures the cell's antioxidant capacity. |

| Total Oxidant Status (TOS) Assay | Overall level of oxidants in a sample. researchgate.net | Provides a general measure of oxidative stress. |

Enzymatic Activity Measurements

Directly measuring the enzymatic activity of mTOR kinase is a powerful in vitro method to confirm the inhibitory action of compounds like 7-O-Demethyl Rapamycin. These cell-free assays isolate the mTOR complex and measure its ability to phosphorylate a substrate.

A common approach involves immunoprecipitating the mTORC1 or mTORC2 complexes from cell lysates. bio-protocol.orgnih.govspringernature.com The kinase reaction is then initiated in a buffer containing the immunoprecipitated complex, a known substrate (such as a recombinant 4E-BP1 or S6K protein), and ATP. bio-protocol.orgnih.gov The activity of the kinase is determined by measuring the amount of substrate phosphorylation, often via Western blotting with a phospho-specific antibody. bio-protocol.orgnih.gov More advanced, high-throughput methods utilize technologies like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), where phosphorylation of a fluorescently-labeled substrate by mTOR leads to a measurable change in the FRET signal. thermofisher.com

In Vivo Non-Human Organism Models

To evaluate the physiological effects of 7-O-Demethyl Rapamycin in a whole organism, various non-human models are utilized. These studies are critical for understanding the compound's broader biological impact, from effects on aging to anti-tumor efficacy.

Simple model organisms are valuable for initial large-scale or lifespan studies. The nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster have been used extensively in aging research with Rapamycin, demonstrating its ability to extend lifespan. myagingtests.com

Rodent models, particularly mice (Mus musculus), are the most common preclinical models for assessing efficacy in disease states. In oncology, transgenic mouse models that spontaneously develop tumors, such as mice expressing the ErbB2 oncogene to model breast cancer, are used to test the anti-tumor activity of mTOR inhibitors. nih.gov Xenograft models, where human tumor cells are implanted into immunodeficient mice, are also widely used. In the context of aging and metabolism, Rapamycin has been studied in various mouse models of type 2 diabetes and has been shown to modulate glucose metabolism and insulin (B600854) sensitivity. researchgate.net These models allow researchers to assess not only the direct effects on the target tissue but also systemic effects on the whole organism. nih.govjci.org

| Organism Model | Area of Study | Key Findings with Rapamycin |

| Caenorhabditis elegans (Nematode) | Aging | Lifespan extension. myagingtests.com |

| Drosophila melanogaster (Fruit Fly) | Aging | Lifespan extension. myagingtests.com |

| Mus musculus (Mouse) | Aging | Lifespan extension in both males and females. myagingtests.com |

| Mus musculus (Mouse) | Cancer (Transgenic and Xenograft models) | Inhibition of tumor growth and vascularization. nih.gov |

| Mus musculus (Mouse) | Metabolism (Type 2 Diabetes models) | Improved glucose homeostasis and insulin sensitivity. researchgate.net |

| Rattus norvegicus (Rat) | Neurodegeneration (Parkinson's Disease model) | Reduction of oxidative stress and neuroprotective effects. spandidos-publications.com |

Animal Models for Immunosuppression Research

There is a lack of specific, detailed studies outlining the use of animal models to evaluate the immunosuppressive effects of 7-O-Demethyl Rapamycin. While its immunosuppressant properties are acknowledged, the specific preclinical models, such as rodent or canine transplant models often used for Rapamycin, have not been detailed in available research for this specific derivative. nih.gov

Animal Models for Investigating Cell Proliferation and Tumor Growth Inhibition

Exploration in Models of Ischemic Injury and Neuroinflammation

The exploration of 7-O-Demethyl Rapamycin in animal models of ischemic injury, such as stroke, and neuroinflammation is another area where specific data is not widely available. Research on Rapamycin has shown neuroprotective effects in rodent models of cerebral ischemia and traumatic brain injury. nih.govijbs.comresearchgate.netnih.gov These studies often involve surgically induced ischemic events in rats or mice to assess the therapeutic potential of the compound in reducing brain damage and improving neurological outcomes. However, similar detailed preclinical evaluations for 7-O-Demethyl Rapamycin have not been prominently published.

Chemical Synthesis and Analog Development

Biosynthetic Origins and Derivatives

7-O-Demethyl Rapamycin (B549165) is a macrolide compound that originates from the bacterium Streptomyces hygroscopicus. cymitquimica.com This soil bacterium, first isolated from a sample from Easter Island (Rapa Nui), is the natural producer of rapamycin (also known as sirolimus), a compound renowned for its immunosuppressive and anti-proliferative properties. nih.govtaylorandfrancis.com During the fermentation process of S. hygroscopicus, a complex biosynthetic pathway leads to the production of rapamycin as the main product, alongside a spectrum of structurally related analogs and by-products, which includes 7-O-demethyl rapamycin. patsnap.comresearchgate.net The biosynthesis of the rapamycin macrocycle involves a large, modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzyme complex. nih.govvtt.fi

7-O-Demethyl Rapamycin is recognized both as a direct by-product of the Streptomyces hygroscopicus fermentation process and as a metabolite of rapamycin. patsnap.comfda.gov In the context of fermentation, it is considered an impurity or a minor component synthesized alongside the primary product, rapamycin. lktlabs.com Methods have been developed to increase the directed biosynthesis of 7-O-demethylated rapamycin during fermentation by using specific actinoplanes as starting strains and adding different cosolvents and amino acids at various stages. patsnap.com Beyond its biosynthetic origin, 7-O-Demethyl Rapamycin is also a product of metabolic processes in vivo. When rapamycin is administered, it is metabolized in the body, and 7-O-demethyl rapamycin is one of the resulting compounds found in the blood. fda.gov

The primary metabolic pathway for the formation of 7-O-Demethyl Rapamycin from rapamycin is through enzymatic action in the liver. fda.govnih.gov This biotransformation is primarily catalyzed by the cytochrome P450 enzyme system, with the CYP3A4 isoenzyme playing the most significant role. fda.goviu.edumdpi.com This enzyme facilitates oxidative O-demethylation, a reaction that removes the methyl group from the hydroxyl group at the C-7 position of the rapamycin molecule. fda.gov Rapamycin has three potential sites for O-demethylation, and the process can result in various monodemethylated metabolites, including 41-O-demethyl sirolimus and 32-O-demethyl sirolimus, in addition to 7-O-demethyl rapamycin. fda.govmdpi.com These metabolic transformations are a key aspect of the drug's pharmacokinetics and have been studied in vitro using human liver microsomes. fda.govnih.gov

Synthetic Approaches for Analog Generation

The rapamycin molecule possesses several sites that are chemically available for modification to generate novel analogs with potentially improved therapeutic properties. The C-7 position, where the methoxy (B1213986) group is located, has been identified as a key site for such modifications. core.ac.uknih.gov This position is part of the "effector domain" of rapamycin—the region that interacts with the FRAP (FKBP-rapamycin associated protein, also known as mTOR) protein kinase, rather than the "binding domain" that interacts with the immunophilin FKBP12. core.ac.uknih.gov The allylic nature of the C-7 methoxy group allows it to be replaced with a variety of different substituents. nih.gov This has enabled the generation of a series of C-7 modified analogs, including the creation of a photoreactive analog designed to probe the interaction between the rapamycin-FKBP12 complex and FRAP. core.ac.uknih.gov

Structure-activity relationship (SAR) studies on derivatives modified at the C-7 position have yielded significant insights into the function of this part of the molecule. Research has shown that modifications at C-7 can lead to a wide range of biological potencies, even among analogs that retain a high affinity for FKBP12. nih.gov

Table 1: Biological Activity of C-7 Modified Rapamycin Analogs

| Compound | Modification at C-7 | Splenocyte Assay (IC₅₀, nM) | Yeast Assay (IC₅₀, nM) |

| Rapamycin | -OCH₃ | 1 | 7 |

| Analog 6a | -OH (R-config) | 1 | 10 |

| Analog 6b | -OH (S-config) | 1 | 10 |

| 7-demethoxyrapamycin | -H | 1 | 7 |

This table is based on data presented in structure-activity relationship studies, illustrating that small modifications or removal of the C-7 methoxy group result in biological activity comparable to the parent rapamycin compound. core.ac.uk

Design for Improved Pharmacological Profiles (e.g., enhanced stability, permeability, efflux resistance)

The parent compound, Rapamycin (also known as Sirolimus), presents significant clinical potential; however, its therapeutic application is often hampered by suboptimal pharmacological properties, including poor aqueous solubility (approximately 2.6 µg/mL) and limited chemical stability. mdpi.comnih.gov These drawbacks have necessitated the rational design and synthesis of Rapamycin analogs, or "rapalogs," to improve their clinical utility. nih.govnih.gov

A primary strategy in developing these analogs involves the chemical modification of the Rapamycin macrocycle, particularly at the C-40 and C-42 positions, which bear hydroxyl groups amenable to substitution without abolishing the core biological activity. mdpi.comresearchgate.net By introducing different functional groups at these sites, researchers have successfully created derivatives with enhanced pharmacological profiles.

Key improvements in analog design include:

Enhanced Stability and Solubility: Analogs such as Temsirolimus and Everolimus were specifically designed to overcome the poor water solubility of Rapamycin. nih.gov For instance, Temsirolimus, an ester of Rapamycin, was developed to be more soluble, allowing for intravenous administration. nih.gov Everolimus features an O-(2-hydroxyethyl) chain substitution that improves its pharmacokinetic characteristics compared to the parent compound. nih.gov These modifications lead to better formulation possibilities and potentially improved bioavailability.

Efflux Resistance: A significant challenge in drug efficacy is the action of cellular efflux pumps, such as P-glycoprotein, which actively transport therapeutic agents out of the cell, thereby reducing their intracellular concentration and effectiveness. ox.ac.ukresearchgate.net The structural design of new analogs takes into account the potential for interaction with these pumps. By modifying the chemical structure of the macrolide, it is possible to reduce its affinity for efflux transporters, thus overcoming this mechanism of cellular resistance and enhancing the compound's potency.

| Compound | Key Structural Modification | Resulting Improvement |

|---|---|---|

| Rapamycin (Parent) | N/A | Baseline; Poor aqueous solubility and stability. mdpi.comnih.gov |

| Temsirolimus | Esterification at the 42-OH position. nih.govresearchgate.net | Increased solubility, enabling intravenous formulation. nih.gov |

| Everolimus | Addition of a hydroxyethyl (B10761427) group at the 40-O position. nih.govresearchgate.net | Improved pharmacokinetic profile and bioavailability. nih.gov |

Analytical Methodologies for Compound Characterization

Accurate and precise analytical methods are fundamental to pharmaceutical research and development, ensuring the identity, purity, and quality of active pharmaceutical ingredients (APIs) and their related substances. 7-O-Demethyl Rapamycin serves a critical function in these analytical workflows.

Use as a Reference Standard in Analytical Method Development and Validation

7-O-Demethyl Rapamycin is widely utilized as a certified reference standard in the pharmaceutical industry. lgcstandards.comaxios-research.com A reference standard is a highly purified compound used as a measurement benchmark for qualitative and quantitative analysis.

In the context of Rapamycin-related drug development, 7-O-Demethyl Rapamycin is essential for:

Method Development: When creating new analytical techniques, such as High-Performance Liquid Chromatography (HPLC) methods, a reference standard is used to establish key parameters like retention time, which allows for the unambiguous identification of the compound in a complex mixture.

Method Validation: Regulatory guidelines require that analytical methods be rigorously validated to ensure they are reliable and reproducible. 7-O-Demethyl Rapamycin is used to confirm the specificity, linearity, accuracy, and precision of methods designed to quantify Rapamycin and its impurities. nih.gov For example, known concentrations of the standard are analyzed to create calibration curves and verify that the method can accurately measure the compound across a range of concentrations. nih.gov

Impurity Profiling in Related Pharmaceutical Research

The identification and control of impurities are critical aspects of drug manufacturing and quality control. 7-O-Demethyl Rapamycin is recognized as a significant impurity and metabolite of Rapamycin. clearsynth.comlktlabs.com Its presence in batches of Rapamycin API must be carefully monitored.

Impurity profiling is the process of identifying and quantifying all impurities present in a pharmaceutical substance. researchgate.net This process is vital for ensuring the safety and efficacy of the final drug product, as impurities can have their own pharmacological or toxicological effects. axios-research.com

Advanced analytical techniques are employed for this purpose:

Chromatographic Separation: Methods like HPLC are used to separate 7-O-Demethyl Rapamycin from the main Rapamycin API and other related substances.

Structural Elucidation: Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides molecular weight information and fragmentation patterns that confirm the identity of the impurity. researchgate.net For unambiguous structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy may also be used. researchgate.net

Comparative Analysis with Rapamycin and Other Rapalogs

Similarities and Divergences in Molecular Binding and mTOR Inhibition

The primary mechanism of action for Rapamycin (B549165) and its analogs involves the formation of a ternary complex with the FK506-binding protein 12 (FKBP12) and the FKBP12-Rapamycin Binding (FRB) domain of the mammalian target of rapamycin (mTOR). This complex allosterically inhibits the mTOR Complex 1 (mTORC1), a crucial regulator of cell growth, proliferation, and metabolism.

Structurally, 7-O-Demethyl Rapamycin differs from Rapamycin by the demethylation at the C-7 position. Research into the structure-activity relationships of Rapamycin has revealed that modifications at this particular position can significantly influence the compound's biological activity. The C-7 position is considered part of the "effector domain" of the Rapamycin molecule, which is critical for the interaction with the FRB domain of mTOR, rather than the "binding domain" that interacts with FKBP12.

Studies on analogs with modifications at the C-7 position have shown that while the high affinity for FKBP12 is generally maintained, the potency of mTOR inhibition can vary. This suggests that the C-7 substituent plays a direct role in the stability and inhibitory capacity of the ternary complex.

A closely related analog, 7-demethoxyrapamycin, which lacks the entire methoxy (B1213986) group at the C-7 position, has been reported to exhibit a biological profile that is identical to that of Rapamycin itself. This finding strongly implies that 7-O-Demethyl Rapamycin, with a hydroxyl group in place of the methoxy group, would likely retain a very similar, if not identical, binding affinity for FKBP12 and a comparable level of mTORC1 inhibition to the parent compound.

Table 1: Comparative Binding and Inhibition Profile

| Compound | Target | Binding Affinity/Inhibition | Notes |

|---|---|---|---|

| Rapamycin | FKBP12 | High | Forms an active complex to inhibit mTOR. |

| mTORC1 | Potent Inhibitor | Allosterically inhibits kinase activity. | |

| 7-O-Demethyl Rapamycin | FKBP12 | Presumed High | Based on data from structurally similar C-7 analogs. |

| mTORC1 | Presumed Potent Inhibitor | The C-7 position is part of the mTOR-interacting domain. | |

| Other Rapalogs (e.g., Everolimus, Temsirolimus) | FKBP12 | High | Share the same core structure and binding domain. |

Comparative Biological Activities and Potencies

The biological activities of 7-O-Demethyl Rapamycin, including its antifungal, immunosuppressive, and anti-proliferative effects, are a direct consequence of its mTOR-inhibiting action. Given the presumed similarity in mTORC1 inhibition, the spectrum of biological activities of 7-O-Demethyl Rapamycin is expected to closely mirror that of Rapamycin.

The potency of a rapalog is a measure of the concentration required to elicit a specific biological effect, such as the inhibition of T-cell proliferation or the growth of tumor cells. For C-7 modified analogs, the biological potency can diverge from that of Rapamycin, even with retained FKBP12 binding. This underscores the importance of the C-7 position in the interaction with mTOR, which ultimately dictates the downstream cellular response.

As 7-demethoxyrapamycin has an identical biological profile to rapamycin, it is highly probable that 7-O-Demethyl Rapamycin shares this characteristic. Therefore, its potency in cellular assays would be expected to be in a similar nanomolar range to Rapamycin.

Table 2: Overview of Biological Activities

| Activity | Rapamycin | 7-O-Demethyl Rapamycin | Other Rapalogs |

|---|---|---|---|

| Immunosuppression | Potent | Presumed Potent | Potent |

| Anti-proliferative | Potent | Presumed Potent | Potent |

| Antifungal | Active | Active | Varies |

Implications for Understanding Pathway Specificity and Therapeutic Potential

The comparative analysis of 7-O-Demethyl Rapamycin and other C-7 analogs provides valuable insights into the specificity of the mTOR pathway. The fact that significant structural changes at the C-7 position can be tolerated without abolishing FKBP12 binding highlights the modular nature of the Rapamycin molecule. The "binding domain" ensures the recruitment of FKBP12, while the "effector domain," including the C-7 position, fine-tunes the interaction with mTOR.

This understanding has implications for the rational design of new rapalogs with altered pathway specificity. For instance, modifications could potentially be made to favor the inhibition of mTORC1 over mTORC2, or to alter the interaction with other cellular components, potentially leading to a more favorable therapeutic index.

Future Frontiers in 7-O-Demethyl Rapamycin Research: A Roadmap for Deeper Mechanistic Insight and Therapeutic Innovation

The scientific community's exploration into the therapeutic potential of 7-O-Demethyl Rapamycin, a key derivative of rapamycin, is poised at a critical juncture. While its canonical mechanism of action through the mTOR pathway is established, the full spectrum of its molecular interactions and therapeutic possibilities remains an evolving landscape. Future research is set to delve deeper into its regulatory networks, uncover novel molecular targets, explore synergistic combination strategies, and develop sophisticated analytical frameworks to unlock its full clinical promise.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.